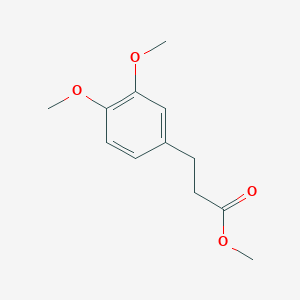

Methyl 3-(3,4-dimethoxyphenyl)propanoate

Descripción general

Descripción

La arctiína es un compuesto lignano que se encuentra en muchas plantas de la familia Asteraceae, particularmente en el bardana mayor (Arctium lappa), Centaurea imperialis, Trachelospermum asiaticum, Saussurea heteromalla y Forsythia viridissima . Es el glucósido de la arctigenina y ha mostrado diversas actividades biológicas, incluyendo efectos anticancerígenos, antiinflamatorios y antioxidantes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La arctiína se puede sintetizar mediante la hidrólisis de la arctigenina utilizando β-D-glucosidasa, una enzima de grado alimenticio. La enzima se agrega directamente a los frutos de Arctium lappa para hidrolizar la arctiína a arctigenina, seguida de extracción con etanol . Las condiciones óptimas para este proceso incluyen una concentración de enzima del 1,4%, un tiempo de ultrasonido de 25 minutos y una temperatura de extracción de 45 °C .

Métodos de producción industrial

La producción industrial de arctiína implica la extracción de las semillas de Arctium lappa utilizando etanol. El proceso se optimiza para aumentar el rendimiento de la arctiína mediante el uso de métodos de extracción asistida por enzimas . Este método es más eficiente y produce una mayor concentración de arctiína en comparación con los métodos de extracción tradicionales.

Análisis De Reacciones Químicas

Tipos de reacciones

La arctiína experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la reducción.

Hidrólisis: La arctiína se puede hidrolizar a arctigenina utilizando β-D-glucosidasa.

Oxidación: La arctiína se puede oxidar para formar varios derivados, incluido el arctigenina-4'-O-glucurónido.

Reducción: La arctiína puede sufrir reacciones de reducción para formar diferentes derivados de lignanos.

Reactivos y condiciones comunes

Hidrólisis: Enzima β-D-glucosidasa, etanol, ultrasonido y temperatura controlada (45 °C).

Oxidación: Reacción de oxidación mediada por 1-óxido de 2,2,6,6-tetrametilpiperidina.

Reducción: Se pueden utilizar varios agentes reductores dependiendo del derivado deseado.

Productos principales

Hidrólisis: Arctigenina.

Oxidación: Arctigenina-4'-O-glucurónido.

Reducción: Varios derivados de lignanos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview

Methyl 3-(3,4-dimethoxyphenyl)propanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to interact with biological systems effectively, making it a candidate for developing drugs targeting neurological disorders and cardiovascular diseases.

Case Studies

- Neurological Disorders : Research indicates that derivatives of this compound can modulate neurotransmitter activity. For instance, studies on methoxy-substituted phenyl compounds have shown potential in treating conditions like depression and anxiety by enhancing serotonin receptor activity.

- Cardiovascular Pharmacology : This compound has been investigated for its role as a cardioselective beta-blocking agent. It inhibits specific enzymes involved in metabolic pathways, thus potentially lowering blood pressure and heart rate .

Organic Synthesis

Overview

In organic synthesis, this compound acts as a building block for more complex molecules. Its functional groups facilitate various chemical reactions, including oxidation and reduction.

Reactions Involved

- Oxidation : The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : It can be reduced to alcohols using lithium aluminum hydride, showcasing its versatility in synthetic pathways.

Biological Studies

Overview

The biological implications of this compound are significant. It has been used in studies to assess the effects of methoxy-substituted phenyl compounds on various biological systems.

Research Findings

- Enzyme Inhibition : Interaction studies have demonstrated that this compound inhibits acylases, which are enzymes that hydrolyze esters. This inhibition can influence metabolic pathways involving ester compounds and has potential therapeutic implications .

- Receptor Interactions : The compound's structural features allow it to interact with various receptors, potentially leading to beneficial effects in cardiovascular health .

Industrial Applications

This compound is also utilized in the development of new materials with specific properties. Its ability to form polymers and resins makes it valuable in materials science.

Mecanismo De Acción

La arctiína ejerce sus efectos a través de varios objetivos moleculares y vías:

Antiinflamatorio: La arctiína inhibe la expresión de la ciclooxigenasa-2 (COX-2) a través de la vía del factor nuclear kappa-luz-cadena-potenciador de las células B activadas (NF-κB).

Antioxidante: La arctiína modula el equilibrio redox al ejercer robustas propiedades antioxidantes.

Anticancerígeno: La arctiína actúa como un agonista del receptor 1 de adiponectina, que participa en varios procesos celulares, como la apoptosis y la proliferación celular.

Comparación Con Compuestos Similares

La arctiína a menudo se compara con su aglicona, la arctigenina, debido a sus estructuras y actividades biológicas similares. La arctiína es menos tóxica y se puede utilizar como profármaco para la arctigenina . Otros compuestos similares incluyen:

Arctigenina: La aglicona de la arctiína con potentes actividades anticancerígenas y antiinflamatorias.

La singularidad de la arctiína radica en su capacidad de convertirse en arctigenina, lo que la convierte en un compuesto valioso para diversas aplicaciones terapéuticas.

Actividad Biológica

Methyl 3-(3,4-dimethoxyphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a methoxy-substituted phenyl group. Its chemical formula is , and it features both methoxy groups which are known to enhance biological activity through various mechanisms.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using several assays, including the DPPH radical scavenging method.

- DPPH Scavenging Activity : In studies, this compound exhibited significant radical scavenging activity comparable to that of ascorbic acid, suggesting its potential as a natural antioxidant agent. The specific activity levels were reported to be approximately 1.35 times higher than that of ascorbic acid under certain conditions .

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines.

- Cell Line Studies : In vitro studies demonstrated that the compound showed cytotoxic effects against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The IC50 values indicated that the compound was more effective against U-87 cells compared to MDA-MB-231 cells .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| Human Glioblastoma (U-87) | 15.5 | |

| Triple-Negative Breast Cancer (MDA-MB-231) | 22.0 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation. This was evidenced by nuclear staining techniques that revealed characteristic morphological changes in treated cells .

- Inhibition of Proliferation : Molecular docking studies suggest that this compound may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis. This inhibition contributes to its antiproliferative effects .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Glioblastoma Cells : A recent study demonstrated that treatment with this compound resulted in significant reductions in cell viability in U-87 cells after 48 hours of exposure. The study utilized various concentrations to establish dose-dependent responses .

- Breast Cancer Research : Another investigation focused on its effects on MDA-MB-231 cells, revealing that the compound not only inhibited cell growth but also affected migration and invasion capabilities, indicating potential for use in metastasis prevention .

Propiedades

IUPAC Name |

methyl 3-(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWFXSSYWWNFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334321 | |

| Record name | Methyl 3-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27798-73-8 | |

| Record name | Methyl 3-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.